N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
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Description
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H14N4O2S3 and its molecular weight is 426.53. The purity is usually 95%.
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Biological Activity
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[c][1,2,5]thiadiazole moiety and a thiazole derivative linked through an acetamide bond. The molecular formula is C15H14N4OS3, with a molecular weight of approximately 358.42 g/mol. This structure is significant as it incorporates multiple heterocyclic components known for their biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the benzo[c][1,2,5]thiadiazole core.
- Synthesis of the thiazole derivative.
- Coupling reactions to form the final acetamide product.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing thiadiazole and thiazole moieties. For instance:
- In vitro studies demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, such as MDA-MB-231 (breast cancer) and HEK293T (kidney cancer), with IC50 values ranging from 3.3 μM to 52.63 μM compared to standard treatments like cisplatin .
Antimicrobial Activity
Research indicates that compounds with benzo[c][1,2,5]thiadiazole and thiazole structures possess antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) tests have shown effective inhibition against pathogens like Mycobacterium smegmatis, presenting MIC values significantly lower than traditional antibiotics .
Anticonvulsant Activity
The anticonvulsant activity of related thiadiazole compounds has been assessed using the PTZ (pentylenetetrazol) model:
The biological activities of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the mechanism by which these compounds exert their cytotoxic effects .
Case Studies
Several case studies illustrate the efficacy of thiadiazole derivatives:
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S3/c24-16(12-5-2-1-3-6-12)11-27-19-20-13(10-26-19)9-17(25)21-14-7-4-8-15-18(14)23-28-22-15/h1-8,10H,9,11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHUUKPVWNHFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.